molecular formula C12H10ClNO B3095226 6-(4-Chloro-3-methylphenyl)pyridin-3-ol CAS No. 1261971-44-1

6-(4-Chloro-3-methylphenyl)pyridin-3-ol

Cat. No. B3095226
CAS RN: 1261971-44-1
M. Wt: 219.66 g/mol
InChI Key: KYZRCIFNLWJZGJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-(4-Chloro-3-methylphenyl)pyridin-3-ol” consists of a pyridin-3-ol group attached to a 4-chloro-3-methylphenyl group. The molecular weight of this compound is 219.66 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as pinacol boronic esters have been studied. They can undergo catalytic protodeboronation using a radical approach .

Scientific Research Applications

Structural and Electronic Properties

6-(4-Chloro-3-methylphenyl)pyridin-3-ol has been studied for its structural and electronic properties, particularly in the context of anticonvulsant drugs. Crystal structures of this compound, among others, have been analyzed using X-ray diffraction, revealing insights into molecular orientations and electronic distributions. These findings are important for understanding the behavior of such molecules in biological systems (Georges et al., 1989).

Anti-inflammatory and Analgesic Applications

Research has been conducted on derivatives of this compound for potential anti-inflammatory and analgesic applications. Studies have synthesized novel derivatives and evaluated their biological activities, demonstrating that the nature of the substituent plays a significant role in these activities. One particular derivative showed potent anti-inflammatory and analgesic activities (Muralidharan et al., 2019).

Corrosion Inhibition Properties

This compound has also been investigated in the field of materials science, particularly for its corrosion inhibition properties. A study focused on pyridine derivatives as corrosion inhibitors for mild steel in hydrochloric acid environments. The research involved various techniques like electrochemical impedance spectroscopy and potentiodynamic polarization, suggesting potential industrial applications (Ansari et al., 2015).

Synthesis and Molecular Docking in Drug Discovery

In drug discovery, the synthesis and molecular docking of compounds similar to this compound have been explored. Such research aids in understanding how these compounds interact with biological targets, which is crucial for designing effective drugs. The antimicrobial and antioxidant activities of these compounds have also been studied, indicating their potential in pharmaceutical applications (Flefel et al., 2018).

properties

IUPAC Name

6-(4-chloro-3-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-6-9(2-4-11(8)13)12-5-3-10(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZRCIFNLWJZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692596
Record name 6-(4-Chloro-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261971-44-1
Record name 6-(4-Chloro-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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